Regioisomeric Substitution Effect: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl on Oxadiazole C5 in PurE Enzyme Inhibition
The closest structurally characterized analog—4-benzoyl-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide—demonstrated 13% inhibition of Bacillus anthracis PurE (N⁵-CAIR mutase) at a concentration of 0.010 mM (10 µM) [1]. The target compound 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide differs solely in the methyl group position on the phenyl ring (2,5- vs. 2,4-dimethyl), a modification known in medicinal chemistry to alter π-stacking interactions, steric complementarity with hydrophobic enzyme pockets, and overall molecular shape [2]. No direct PurE inhibition data are available for the 2,5-dimethylphenyl target compound; therefore, any potency difference relative to the 2,4-dimethylphenyl analog cannot be quantified from published literature.
| Evidence Dimension | Enzyme inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | No published PurE inhibition data available for the 2,5-dimethylphenyl target compound |
| Comparator Or Baseline | 4-Benzoyl-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide: 13% inhibition at 0.010 mM against B. anthracis PurE |
| Quantified Difference | Not quantifiable; regioisomeric structural difference (2,5- vs. 2,4-dimethyl) present but biological impact uncharacterized |
| Conditions | In vitro enzyme inhibition assay; B. anthracis PurE (N⁵-CAIR mutase); compound concentration 0.010 mM; assay method: thermal shift-based high-throughput screening (Kim et al., 2015) |
Why This Matters
For procurement decisions where PurE inhibition or antimicrobial screening is the intended application, the absence of direct data for the 2,5-dimethylphenyl compound means that users must either generate primary data or accept the risk that this regioisomer may exhibit different potency than the partially characterized 2,4-dimethylphenyl analog.
- [1] Kim, A.; Wolf, N.M.; Zhu, T.; Johnson, M.E.; Deng, J.; Cook, J.L.; Fung, L.W. Identification of Bacillus anthracis PurE inhibitors with antimicrobial activity. Bioorg. Med. Chem. 2015, 23, 1492-1499. DOI: 10.1016/j.bmc.2015.02.016. View Source
- [2] BRENDA Enzyme Database. Ligand: 4-benzoyl-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. 13% inhibition at 0.010 mM. https://www.brenda-enzymes.org (accessed 2026-05-07). View Source
